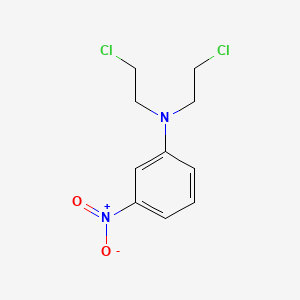

ANILINE, N,N-BIS(2-CHLOROETHYL)-m-NITRO-

Description

Contextualization of Nitrogen Mustards as Alkylating Agents in Chemical Research

Nitrogen mustards are a class of organic compounds characterized by the bis(2-chloroethyl)amino functional group. wikipedia.org Historically developed as chemical warfare agents, their cytotoxic properties led to their investigation and subsequent pioneering use as the first chemotherapeutic agents. wikipedia.orgbiointerfaceresearch.com In the field of chemical research, nitrogen mustards are archetypal alkylating agents. Their mechanism of action involves the intramolecular cyclization of one of the chloroethyl side chains, facilitated by the nucleophilic nitrogen atom, to form a highly reactive aziridinium (B1262131) (ethylene iminium) ion intermediate. wikipedia.orgbiointerfaceresearch.com

This strained, three-membered ring is a potent electrophile that readily reacts with nucleophiles. In a biological context, the primary target is DNA, specifically the N7 position of guanine (B1146940) bases. wikipedia.orgyoutube.com The alkylation of a guanine base is followed by a similar reaction involving the second chloroethyl arm, which can react with another guanine residue on the opposite DNA strand. This process results in the formation of covalent interstrand cross-links (ICLs). wikipedia.org These ICLs physically prevent the separation of the DNA double helix, thereby disrupting the fundamental cellular processes of DNA replication and transcription, which ultimately leads to cell death. wikipedia.orgyoutube.com The high reactivity of aliphatic nitrogen mustards, while effective, often results in a lack of selectivity, which has driven further research into modifying their chemical structure to control their activity. biointerfaceresearch.com

Significance of Aromatic Nitrogen Mustards as Bioreductive Prodrugs in Academic Investigation

To address the indiscriminate reactivity of early nitrogen mustards, researchers developed aromatic variants. In these compounds, the mustard nitrogen atom is directly attached to an aromatic ring. This structural modification delocalizes the nitrogen's lone pair of electrons into the ring system, reducing its nucleophilicity and thus decreasing the rate of aziridinium ion formation. pearson.com This inherent decrease in reactivity makes the molecule more stable and less prone to non-specific reactions.

A significant advancement in this area is the design of aromatic nitrogen mustards as bioreductive prodrugs. This strategy involves the incorporation of an electron-withdrawing group, such as a nitro group (NO₂), onto the aromatic ring. nih.gov The presence of the nitro group further deactivates the mustard by induction, rendering it significantly less cytotoxic. nih.gov The core concept is that these prodrugs can be selectively activated in specific environments, notably the hypoxic (low-oxygen) regions characteristic of solid tumors. biointerfaceresearch.comnih.gov

Within these hypoxic environments, endogenous reductase enzymes can reduce the nitro group to more electron-donating species, such as the corresponding nitroso, hydroxylamine (B1172632), or amine functionalities. nih.govresearchgate.netnih.gov This bio-reduction acts as an "electronic switch"; the conversion from a strongly electron-withdrawing group to an electron-donating group dramatically increases the electron density on the mustard nitrogen atom. nih.gov This increased electron density restores its nucleophilicity, "activating" the mustard and initiating the cyclization process to form the cytotoxic aziridinium ion, thereby localizing the alkylating activity to the target hypoxic tissue. nih.govresearchgate.net This approach has become a cornerstone of academic investigation into targeted cancer therapies.

Overview of N,N-Bis(2-chloroethyl)-m-nitroaniline as a Representative Compound for Mechanistic Studies

N,N-Bis(2-chloroethyl)-m-nitroaniline is an aromatic nitrogen mustard that serves as a key representative compound for studying the principles of bioreductive activation. Its structure embodies the essential components of a nitroaromatic mustard prodrug: the cytotoxic bis(2-chloroethyl)amine (B1207034) warhead, an aniline (B41778) core, and a nitro group functioning as the bioreductive trigger.

The placement of the nitro group in the meta position is of particular chemical interest. Unlike the ortho and para positions, the meta position does not allow for direct resonance delocalization of the mustard nitrogen's lone pair onto the nitro group. The deactivating effect is therefore primarily inductive. This makes N,N-Bis(2-chloroethyl)-m-nitroaniline a valuable tool for comparative mechanistic studies against its ortho and para isomers, allowing researchers to dissect the relative contributions of inductive versus resonance effects on the reactivity and activation potential of the mustard. By studying the chemical properties, reduction potential, and subsequent alkylation kinetics of this specific isomer, researchers can gain fundamental insights into the structure-activity relationships that govern the efficacy of bioreductive prodrugs.

Below is a table of computed physicochemical properties for N,N-Bis(2-chloroethyl)-m-nitroaniline.

| Property | Value |

| IUPAC Name | N,N-bis(2-chloroethyl)-3-nitroaniline |

| Molecular Formula | C₁₀H₁₂Cl₂N₂O₂ |

| Molecular Weight | 263.12 g/mol |

| CAS Number | 24813-13-6 |

| Topological Polar Surface Area | 49.1 Ų |

| XLogP3 | 3.3 |

| Complexity | 217 |

| Data sourced from PubChem CID 32679. nih.gov |

Structure

2D Structure

3D Structure

Properties

CAS No. |

24813-13-6 |

|---|---|

Molecular Formula |

C10H12Cl2N2O2 |

Molecular Weight |

263.12 g/mol |

IUPAC Name |

N,N-bis(2-chloroethyl)-3-nitroaniline |

InChI |

InChI=1S/C10H12Cl2N2O2/c11-4-6-13(7-5-12)9-2-1-3-10(8-9)14(15)16/h1-3,8H,4-7H2 |

InChI Key |

YGMKECHJXDTTCK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])N(CCCl)CCCl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Modifications of N,n Bis 2 Chloroethyl M Nitroaniline and Analogues

General Synthetic Routes to Aniline (B41778) Mustards with Nitro Substituents

The synthesis of nitro-substituted aniline mustards is a multi-step process that hinges on two critical transformations: the formation of the N,N-bis(2-chloroethyl)amino group and the regioselective introduction of a nitro group onto the aromatic ring. The sequence of these steps can be varied to optimize yield and purity.

Strategies for Incorporating the N,N-Bis(2-chloroethyl)amino Moiety

The creation of the defining "mustard" portion of the molecule, the N,N-bis(2-chloroethyl)amino group, can be achieved through several reliable synthetic pathways.

One of the most common methods begins with the appropriate aniline precursor. The aniline's amino group is reacted with ethylene (B1197577) oxide in a process called hydroxyethylation to form an N,N-bis(2-hydroxyethyl) intermediate. This diol is subsequently chlorinated to yield the final N,N-bis(2-chloroethyl)amino moiety. A variety of chlorinating agents can be employed for this conversion, including thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). For instance, a general synthesis involves reacting a 4-substituted aniline with ethylene oxide, followed by treatment with a chlorinating agent to produce the N,N-bis(2-chloroethyl) derivative. google.com

An alternative route starts with diethanolamine. This commercially available starting material is first converted to bis(2-chloroethyl)amine (B1207034), typically as a hydrochloride salt, by reacting it with thionyl chloride. chemicalbook.com This reactive intermediate can then be used to alkylate a suitable aromatic substrate to form the desired aniline mustard. For example, N,N-bis(2-chloroethyl)amine hydrochloride can be reacted with phosphorous oxychloride and 3-aminopropan-1-ol in a one-pot synthesis to form cyclophosphamide, demonstrating the reactivity of the pre-formed mustard moiety. google.comgoogle.com

A summary of these general strategies is presented below.

| Starting Material | Key Reagents | Intermediate Product | Final Moiety |

| Substituted Aniline | 1. Ethylene Oxide2. Thionyl Chloride (or other chlorinating agent) | N,N-bis(2-hydroxyethyl)aniline derivative | N,N-Bis(2-chloroethyl)amino |

| Diethanolamine | Thionyl Chloride | Bis(2-chloroethyl)amine hydrochloride | N,N-Bis(2-chloroethyl)amino |

Introduction of the Nitro Group at the meta-Position

The regioselective introduction of a nitro group at the meta-position relative to the mustard moiety is a critical step in the synthesis of N,N-Bis(2-chloroethyl)-m-nitroaniline. The directing effect of the N,N-bis(2-chloroethyl)amino group is highly dependent on the reaction conditions.

In neutral or basic conditions, the nitrogen atom's lone pair of electrons makes the amino group an activating, ortho, para-director for electrophilic aromatic substitution. However, the standard conditions for nitration involve a strongly acidic medium, typically a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). testbook.com Under these conditions, the nitrogen atom of the aniline mustard is protonated, forming an anilinium ion. testbook.comstackexchange.com

The resulting positively charged group, -N⁺H(CH₂CH₂Cl)₂, is strongly electron-withdrawing and deactivating. This deactivation directs incoming electrophiles, such as the nitronium ion (NO₂⁺) generated during nitration, to the meta-position. stackexchange.com Therefore, direct nitration of N,N-bis(2-chloroethyl)aniline in a strong acid medium yields a significant amount of the desired m-nitro isomer. testbook.com It is important to note that this reaction can produce a mixture of isomers, including para and ortho products, making purification a necessary subsequent step. testbook.com

Synthesis of N,N-Bis(2-chloroethyl)-m-nitroaniline Derivatives

Modification of the parent N,N-Bis(2-chloroethyl)-m-nitroaniline structure is undertaken to alter its physicochemical properties, such as water solubility, or to create prodrugs and targeted conjugates for specific research applications.

Preparation of Water-Soluble Analogues for Research Applications

A significant challenge for many aniline mustards in biological research is their poor aqueous solubility. To overcome this, hydrophilic side chains can be appended to the molecule. A common strategy involves introducing a carboxamide group linked to a water-solubilizing moiety. nih.gov

For example, a series of 4-nitroaniline (B120555) mustards were rendered more water-soluble by preparing derivatives containing an N-[(N,N-dimethylamino)ethyl]carboxamide side chain. nih.gov This same principle can be applied to the m-nitro isomer. The synthesis would typically involve creating a carboxylic acid derivative of the parent aniline mustard, for instance, by functionalizing the aromatic ring at a position other than the nitro and mustard groups. This acid could then be coupled with a hydrophilic amine, such as N,N-dimethylethylenediamine, using standard peptide coupling reagents to form a stable, water-soluble amide analogue. Such modifications are crucial for facilitating in vitro studies. nih.gov

Synthesis of N-Acyl Prodrugs and Related Structures of Aniline Mustards

N-acylation represents a viable strategy for creating prodrugs of aniline mustards. By acylating the mustard's nitrogen atom, its reactivity can be temporarily masked. One example of this approach is the synthesis of N-CBZ-N,N-bis(2-chloroethyl)amine. This compound is prepared by reacting bis(2-chloroethyl)amine hydrochloride with benzyl (B1604629) chloroformate in the presence of a base like triethylamine. chemicalbook.com The resulting carbamate (B1207046) (CBZ group) can alter the compound's biological properties.

This concept can be extended to aniline mustards. Acylation of the N,N-bis(2-chloroethyl)amino nitrogen is generally not feasible due to its tertiary nature and reduced nucleophilicity. Instead, prodrug strategies for aromatic mustards often focus on modifying the electronic properties of the aromatic ring. For example, the electron-withdrawing nitro group in N,N-Bis(2-chloroethyl)-m-nitroaniline already serves to decrease the nucleophilicity of the nitrogen atom, thereby reducing the molecule's reactivity compared to non-nitrated analogues.

Derivatization for Conjugate Formation (e.g., coumarin (B35378) derivatives, anilinoacridine conjugates)

To enhance targeting or introduce additional functionalities, N,N-Bis(2-chloroethyl)-m-nitroaniline can be derivatized to form conjugates with other molecular entities. The goal is to create bifunctional agents where the aniline mustard provides the alkylating function, and the conjugated molecule provides a secondary property, such as fluorescence (coumarins) or DNA intercalation (anilinoacridines).

Anilinoacridine conjugates are of particular interest. Acridine (B1665455) derivatives are known to insert themselves between the base pairs of DNA, a process called intercalation. biointerfaceresearch.com By linking an aniline mustard to an anilinoacridine scaffold, a molecule can be created that first binds to DNA via intercalation, and then forms a covalent bond through alkylation by the mustard group. This can lead to more potent and specific DNA damage. The synthesis of such a conjugate would involve chemically linking the aniline mustard, potentially via a flexible spacer arm, to the acridine ring system. This linkage could be formed through an amide or ether bond, requiring appropriate functionalization of both the aniline mustard and the acridine precursors.

A summary of derivative types and their intended purpose is provided in the table below.

| Derivative Class | Synthetic Strategy | Purpose of Modification |

| Water-Soluble Analogues | Addition of hydrophilic side chains (e.g., via carboxamide linkage) | Improve aqueous solubility for in vitro research applications. nih.gov |

| N-Acyl Prodrugs | Acylation of a precursor amine (e.g., with benzyl chloroformate) | Modify reactivity and biological properties. chemicalbook.com |

| Conjugates (e.g., Anilinoacridine) | Covalent linkage to a secondary functional molecule (e.g., an intercalator) | Create bifunctional agents for targeted applications. biointerfaceresearch.com |

Challenges in Radiosynthesis of N,N-Bis(2-chloroethyl)amino Pharmacophores

The introduction of a radionuclide, such as fluorine-18, into a molecule to create a radiopharmaceutical for positron emission tomography (PET) imaging is a complex process known as radiosynthesis. When the target molecule contains the N,N-bis(2-chloroethyl)amino pharmacophore, as seen in N,N-Bis(2-chloroethyl)-m-nitroaniline and its analogues, several significant challenges arise, particularly in the context of copper-mediated radiofluorination reactions.

Impact of Tertiary Amine and Chloroethyl Groups on Radiosynthesis Efficiency

The N,N-bis(2-chloroethyl)amino group, a key feature of many alkylating anticancer agents, presents considerable hurdles in modern radiosynthesis, especially in copper-mediated radiofluorination (CMRF). This difficulty stems from the electronic and coordinating properties of the tertiary amine and the reactivity of the chloroethyl groups.

Studies investigating the 18F-labelling of nitrogen-containing arenes have shown that the tertiary amine-based bis(2-chloroethyl)amino pharmacophore has a significant inhibitory effect on the copper-mediated boron-fluorine-18 exchange reaction. rsc.orgrsc.org In competitive experiments, the presence of a compound containing the bis(2-chloroethyl)amino moiety completely inhibited the radiofluorination of a model substrate under standard CMRF conditions. rsc.org This inhibition is attributed to the strong coordination of the nitrogen-containing functional groups to the copper catalyst. rsc.org The Chan-Lam coupling, a reaction mechanistically related to CMRF, was originally developed for the amination of organoboron substrates, highlighting the inherent affinity of copper for nitrogen-containing groups. rsc.org This strong interaction can lead to catalyst sequestration or deactivation, thereby impeding the desired C-18F bond formation.

The table below summarizes the inhibitory effects of the N,N-bis(2-chloroethyl)amino group on copper-mediated radiofluorination.

Table 1: Impact of Functional Groups on Copper-Mediated Radiofluorination Efficiency

| Functional Group | Observation | Implication on Radiosynthesis |

|---|---|---|

| Tertiary Amine | Strong coordination to the copper catalyst. rsc.org | Catalyst sequestration and deactivation, leading to low or no radiochemical conversion. |

| N,N-bis(2-chloroethyl)amino | Complete inhibition of radiofluorination in competitive experiments. rsc.org | Major inhibitory effect on the labeling process, requiring specialized conditions. |

| Chloroethyl Groups | Potential for side reactions under nucleophilic conditions. | Formation of impurities and reduction of radiochemical yield. |

Ligand-Mediated Improvements in Copper-Mediated Exchange Reactions for Labeling

To overcome the challenges posed by the N,N-bis(2-chloroethyl)amino pharmacophore, researchers have focused on modifying the catalytic system, particularly through the use of ancillary ligands. Ligands can modulate the electronic properties and steric environment of the copper center, thereby enhancing its catalytic activity and selectivity towards the desired radiofluorination reaction over inhibitory coordination with the tertiary amine.

In the context of labeling analogues of the anti-cancer drug melflufen, which also contains the bis(2-chloroethyl)amino pharmacophore, the application of bipyridyl ligands for the copper mediator yielded the best results. rsc.orgrsc.org These ligands are thought to stabilize the copper catalyst and facilitate the crucial C-18F bond-forming reductive elimination step, even in the presence of strongly coordinating nitrogenous groups.

Another significant advancement in this area is the use of N-heterocyclic carbene (NHC) ligands in copper-mediated radiofluorination of aryl halides. researchgate.netnih.govlookchem.com While these methods often require a directing group on the substrate, they demonstrate the principle that tailored ligands can enable C-18F coupling reactions at copper centers that would otherwise be inefficient. lookchem.com The structure of the NHC ligand has been shown to be critical, with variations in the ligand framework leading to significant differences in the yield of the fluorinated product. lookchem.com For instance, the use of 1,3-bis-(2,6-diisopropylphenyl)imidazol-2-ylidine (IPr) as a ligand has shown optimal results in certain systems. lookchem.com

These ligand-based strategies represent a promising avenue for the successful radiosynthesis of complex molecules like N,N-Bis(2-chloroethyl)-m-nitroaniline. By carefully selecting the ligand, it is possible to mitigate the inhibitory effects of the tertiary amine and achieve clinically relevant radiochemical yields and molar activities.

The following table provides an overview of ligands used to improve copper-mediated radiofluorination in the presence of challenging functional groups.

Table 2: Ligands for Improved Copper-Mediated Radiofluorination

| Ligand Type | Example(s) | Effect on Radiosynthesis |

|---|---|---|

| Bipyridyl Ligands | Not specified in detail in the provided context. | Improved radiochemical conversion for substrates with the bis(2-chloroethyl)amino pharmacophore. rsc.orgrsc.org |

| N-Heterocyclic Carbene (NHC) | 1,3-bis-(2,6-diisopropylphenyl)imidazol-2-ylidine (IPr) | Enables radiofluorination of electronically diverse aryl halides, with yields being highly dependent on the NHC ligand structure. lookchem.com |

Mechanistic Insights into the Bioactivation of N,n Bis 2 Chloroethyl M Nitroaniline

Reductive Metabolism as a Key Activation Pathway for Nitroaniline Mustards

The bioactivation of N,N-bis(2-chloroethyl)-m-nitroaniline is initiated by the reduction of its meta-nitro group. This reductive process is a critical determinant of the compound's cytotoxic potential, as it modulates the electron-donating capacity of the aniline (B41778) nitrogen, which in turn influences the reactivity of the bis(2-chloroethyl)amino side chains.

Enzymatic Nitroreduction to Hydroxylamine (B1172632) and Amine Intermediates

The conversion of the nitro group to more reactive intermediates is catalyzed by a variety of nitroreductase enzymes. This process involves a sequential six-electron reduction, leading to the formation of nitroso, N-hydroxylamino, and ultimately amino functional groups. The N-hydroxylamine derivative is a particularly important intermediate in the bioactivation cascade. The formation of N-hydroxylamines from the reduction of nitrosoarenes is a well-documented metabolic pathway.

The general pathway for the reduction of a nitroaromatic compound (ArNO₂) can be summarized as follows:

ArNO₂ → ArNO → ArNHOH → ArNH₂

The hydroxylamino intermediate (ArNHOH) is of significant interest as its hydroxyl group can undergo further conjugation reactions, leading to the formation of highly reactive species.

Role of Reduction Potentials in Modulating Bioactivation

The efficiency of nitroreduction is closely related to the single-electron reduction midpoint potential (E¹₇) of the nitroaromatic compound. A more positive reduction potential facilitates the acceptance of electrons, thereby increasing the rate of reductive activation. The toxicity of many nitroaromatic compounds against various cells often shows a positive correlation with their E¹₇ values. For nitroaniline mustards, reductive metabolism activates the nitrogen mustard by transforming the electron-withdrawing nitro group into an electron-donating hydroxylamine or amine. This electronic shift is crucial for the subsequent formation of the cytotoxic species.

Identification of Specific Nitroreductases Involved (e.g., NAD(P)H:quinone oxidoreductase)

A key enzyme implicated in the bioactivation of nitroaromatic compounds is NAD(P)H:quinone oxidoreductase 1 (NQO1), also known as DT-diaphorase. nih.gov NQO1 is a flavoenzyme that catalyzes the two-electron reduction of quinones and a wide array of other organic compounds, including nitroaromatics. nih.gov This enzyme utilizes NADH or NADPH as electron donors. nih.gov The reduction of nitroaromatic compounds by NQO1 can bypass the formation of the nitro anion radical, directly producing the nitroso intermediate. NQO1 is often overexpressed in cancer cells, making it a target for cancer therapies that utilize bioreductive prodrugs. nih.gov Other enzymes, such as cytochrome P450 reductase, can also contribute to the one-electron reduction of nitroaromatics.

Formation of the Aziridinium (B1262131) Ion Intermediate

Following the reductive activation of the nitro group, the second critical step in the bioactivation of N,N-bis(2-chloroethyl)-m-nitroaniline is the formation of a highly electrophilic aziridinium ion. This intermediate is the ultimate alkylating species responsible for the compound's cytotoxic effects.

Intramolecular Displacement of Chloride by the Nitrogen Atom

The increased electron-donating character of the aniline nitrogen, resulting from the reduction of the nitro group, facilitates an intramolecular nucleophilic attack on the β-carbon of one of the 2-chloroethyl side chains. This reaction, a type of intramolecular cyclization, results in the displacement of a chloride ion and the formation of a strained, three-membered aziridinium ring. This process is a hallmark of nitrogen mustard activation. The formation of this cyclic ion transforms the compound into a potent alkylating agent.

The general mechanism for the formation of the aziridinium ion from a bis(2-chloroethyl)amino group is depicted below:

R-N(CH₂CH₂Cl)₂ → R-N⁺(CH₂CH₂)(CH₂CH₂Cl) + Cl⁻

Electrophilicity of the Aziridinium Ion in Reaction Pathways

The aziridinium ion is a highly reactive electrophile due to the positive charge on the nitrogen atom and the significant ring strain of the three-membered ring. This high reactivity drives its reactions with various biological nucleophiles. The electrophilic carbons of the aziridinium ring are susceptible to attack by electron-rich atoms in cellular macromolecules. This reactivity is central to the mechanism of action of nitrogen mustards, leading to the alkylation of critical cellular components. The high electrophilicity of the aziridinium ion makes it a potent and indiscriminate reactant within the cellular environment.

DNA Alkylation Mechanism

The cytotoxic effects of N,N-Bis(2-chloroethyl)-m-nitroaniline are primarily attributed to its ability to alkylate DNA, leading to the formation of adducts and cross-links that disrupt essential cellular processes such as DNA replication and transcription. This process is initiated by the intramolecular cyclization of one of the 2-chloroethyl side chains.

The bioactivation of N,N-Bis(2-chloroethyl)-m-nitroaniline commences with an intramolecular nucleophilic attack by the tertiary amine nitrogen on the γ-carbon of one of the 2-chloroethyl groups. This reaction results in the displacement of a chloride ion and the formation of a highly strained, three-membered ring structure known as an aziridinium ion. wikipedia.orgmedchemexpress.com This cation is a potent electrophile, readily susceptible to attack by nucleophiles.

The primary nucleophilic sites within DNA are the nitrogen and oxygen atoms of the purine (B94841) and pyrimidine (B1678525) bases. The N7 atom of guanine (B1146940) is particularly susceptible to alkylation by nitrogen mustards due to its high nucleophilicity and accessibility within the major groove of the DNA double helix. chemicalbook.com The lone pair of electrons on the N7 atom of a guanine residue initiates a nucleophilic attack on one of the carbon atoms of the aziridinium ring, leading to the opening of the ring and the formation of a covalent bond between the mustard and the DNA base.

The initial reaction between the aziridinium ion and DNA results in the formation of a mono-adduct, where one of the 2-chloroethyl arms of the mustard is covalently attached to a DNA base. chemicalbook.com The most prevalent mono-adduct formed by aniline mustards is at the N7 position of guanine. ebrary.netresearchgate.net However, alkylation at other sites, such as the N3 position of adenine (B156593), has also been observed, with the specific site of adduction being influenced by the structure of the mustard agent and the local DNA sequence. ebrary.netresearchgate.net

The formation of these mono-adducts is a critical first step in the DNA-damaging cascade. While mono-adducts themselves can be mutagenic and cytotoxic, their conversion to more complex lesions, such as interstrand cross-links, is considered a major contributor to the potent biological activity of bifunctional alkylating agents like N,N-Bis(2-chloroethyl)-m-nitroaniline.

Following the formation of a mono-adduct, the second 2-chloroethyl arm of N,N-Bis(2-chloroethyl)-m-nitroaniline can undergo a similar intramolecular cyclization to form another aziridinium ion. google.com This second reactive intermediate can then be attacked by a nucleophilic site on the opposite strand of the DNA duplex, most commonly the N7 of another guanine residue. nih.gov This results in the formation of an interstrand cross-link (ICL), a covalent bridge connecting the two strands of the DNA. biointerfaceresearch.comnih.gov

Interstrand cross-links are particularly cytotoxic lesions as they prevent the separation of the DNA strands, a process essential for both replication and transcription. nih.gov The presence of an ICL can stall the replication fork, leading to DNA strand breaks and the activation of apoptotic cell death pathways. The preferred DNA sequence for interstrand cross-linking by nitrogen mustards is often a 5'-GNC-3' sequence. google.com

The table below summarizes the key steps in the DNA alkylation process by N,N-Bis(2-chloroethyl)-m-nitroaniline.

| Step | Description | Key Intermediate/Product |

| 1. Activation | Intramolecular cyclization of a 2-chloroethyl arm. | Aziridinium ion |

| 2. Mono-adduction | Nucleophilic attack by a DNA base (e.g., N7 of guanine) on the aziridinium ion. | N7-guanine mono-adduct |

| 3. Second Activation | Intramolecular cyclization of the second 2-chloroethyl arm. | Second aziridinium ion |

| 4. Cross-linking | Nucleophilic attack by a DNA base on the opposite strand, forming a covalent bridge. | Interstrand cross-link |

Oxidative Metabolism Considerations of the Bis(2-chloroethyl)amine (B1207034) Moiety in Aniline Mustards

In addition to its direct chemical reactivity towards DNA, the bis(2-chloroethyl)amine moiety of aniline mustards can also be a substrate for oxidative metabolism, primarily mediated by cytochrome P450 (CYP) enzymes. researchgate.netmdpi.com A significant metabolic pathway for some nitrogen mustards is sequential oxidative dechloroethylation. nih.gov

This process involves the enzymatic removal of the 2-chloroethyl groups. The first dechloroethylation step results in the formation of a "half-mustard" metabolite, which is generally less toxic than the parent compound. Subsequent oxidation can lead to the complete removal of the bis(2-chloroethyl)amine side chain, yielding the corresponding 5-amine derivative. nih.gov

A critical consideration in this metabolic pathway is the generation of chloroacetaldehyde (B151913) as a co-product of oxidative dechloroethylation. nih.gov Chloroacetaldehyde is a known toxic and potentially carcinogenic compound. The electron-withdrawing nature of the m-nitro group in N,N-Bis(2-chloroethyl)-m-nitroaniline may influence the rate and extent of this oxidative metabolism. Electron-withdrawing substituents on the aniline ring generally decrease the reactivity of the nitrogen mustard, which could potentially affect its interaction with metabolic enzymes. nih.gov

The table below outlines the key aspects of the oxidative metabolism of the bis(2-chloroethyl)amine moiety.

| Metabolic Process | Description | Key Metabolites | Toxic Co-product |

| Oxidative Dechloroethylation | Sequential enzymatic removal of the 2-chloroethyl groups. | "Half-mustard", 5-amine derivative | Chloroacetaldehyde |

Structure Activity Relationships Sar and Design Principles for N,n Bis 2 Chloroethyl M Nitroaniline Analogues

Influence of Substituents on Cytotoxicity and Selectivity

Substituents on the aniline (B41778) ring play a critical role in modulating the chemical reactivity and biological efficacy of nitroaniline mustards. By altering the electron density of the aromatic system, substituents can significantly influence the drug's stability, its potency as a DNA alkylating agent, and its selectivity for hypoxic cells.

The reactivity of the bis(2-chloroethyl)amino group, the cytotoxic effector of the molecule, is intrinsically linked to the electronic nature of the substituents on the phenyl ring. The Hammett electronic parameter, sigma (σ), provides a quantitative measure of a substituent's electron-donating or electron-withdrawing ability. This parameter has been shown to correlate directly with the stability and cytotoxic potency of aniline mustards. nih.gov

The core principle of nitroaromatic prodrugs is the dramatic shift in electronic properties upon reduction of the nitro group. A nitro group (NO₂) is strongly electron-withdrawing (Hammett constant σp = +0.78), which deactivates the nitrogen mustard, making it less reactive. nih.govencyclopedia.pub In the low-oxygen environment of a tumor, enzymatic reduction converts the nitro group into an electron-donating hydroxylamine (B1172632) (NHOH) or amine (NH₂) group (σp = -0.66 for NH₂). nih.govencyclopedia.pub This electronic reversal activates the mustard, enabling it to alkylate DNA and cause cell death. nih.gov

Studies on a series of aniline mustards with various substituents have demonstrated a clear dependence of their hydrolytic half-lives and aerobic cytotoxicity on the Hammett sigma parameter. nih.gov

Hydrolytic Half-life: Compounds with strongly electron-withdrawing substituents, such as a nitro group, exhibit significantly longer half-lives (over 100 hours) compared to those with electron-donating substituents, like an amino group (0.13 hours). nih.gov This is because electron-withdrawing groups reduce the nucleophilicity of the nitrogen atom, slowing the rate of intramolecular cyclization to the reactive aziridinium (B1262131) ion. wikipedia.org

Aerobic Cytotoxicity: Similarly, the potency of these compounds in oxygenated (aerobic) conditions is directly dependent on sigma. The deactivating effect of electron-withdrawing groups leads to much lower cytotoxicity. For instance, the 4-nitroaniline (B120555) mustard was predicted to be 7,200-fold less potent than its reduced form, the 4-amino compound, based on this electronic relationship. nih.gov While the measured difference was lower due to the instability of the amino analogue, a significant 17,500-fold differential was observed in the initial rate of cell killing. nih.gov

This relationship confirms that nitro groups can effectively "mask" the cytotoxicity of aromatic nitrogen mustards, a key principle for designing hypoxia-selective agents. nih.gov

Table 1: Influence of Electronic Effects on Aniline Mustard Properties

| Substituent Group | Hammett Constant (σp) | Electronic Effect | Effect on Mustard Group | Resulting Aerobic Cytotoxicity |

|---|---|---|---|---|

| Nitro (NO₂) | +0.78 nih.govencyclopedia.pub | Strongly Electron-Withdrawing | Deactivated | Low |

| Amino (NH₂) | -0.66 nih.govencyclopedia.pub | Strongly Electron-Donating | Activated | High |

While the presence of a nitro group is fundamental to the prodrug strategy, its position on the aniline ring also influences activity. However, early studies revealed that both 3-nitro and 4-nitroaniline mustards exhibited only minimal selectivity for hypoxic cells. nih.gov This lack of significant selectivity was not due to a failure of the electronic principle but was instead attributed to the low reduction potentials of these simple nitroanilines. nih.gov The cellular enzymes responsible for reducing the nitro group function inefficiently at these low potentials, meaning the drug is not effectively activated even in hypoxic conditions. nih.gov Therefore, simply having a nitro group is insufficient; its reduction potential must be within a range that allows for efficient enzymatic activation under hypoxia. nih.govnih.gov

Design Strategies for Hypoxia-Selective Agents based on Nitroaniline Mustards

Building on the foundational SAR principles, the rational design of new nitroaniline mustards focuses on overcoming the limitations of early analogues. The primary strategies involve fine-tuning the molecule's electrochemical properties to favor reduction in hypoxic conditions and altering its structure to minimize activation in normal, oxygenated tissues.

The key to improving hypoxic selectivity is to increase the reduction potential of the nitroaromatic trigger. A higher (less negative) reduction potential makes the nitro group easier to reduce, facilitating its activation by cellular reductases like NADPH:cytochrome P450 reductase. nih.govencyclopedia.pub The parent nitroaniline mustards have reduction potentials that are too low (around -600 mV) for efficient nitroreduction, limiting their toxicity towards hypoxic cells. nih.govnih.gov

A successful strategy to address this involves adding further electron-withdrawing groups to the aniline ring. For example, the synthesis of 2,4-dinitroaniline (B165453) mustard derivatives resulted in compounds with reduction potentials in a more desirable range (approximately -450 mV). nih.gov These dinitro compounds were significantly more toxic to hypoxic cells than to aerobic cells. nih.gov

5-[N,N-bis(2-chloroethyl)amino]-2,4-dinitrobenzamide and its water-soluble analogues demonstrated high selectivity, showing 60- to 70-fold greater toxicity to hypoxic cells. nih.gov

This demonstrates that optimizing the reduction potential is a critical step in converting a latent mustard with poor selectivity into a potent and highly selective hypoxia-activated agent. nih.gov

Ideal hypoxia-activated prodrugs should be poor substrates for the reductase enzymes that are active under aerobic conditions. Some nitroreductases, such as NAD(P)H:quinone oxidoreductase (DT-diaphorase), can activate nitroaromatic compounds through a two-electron reduction pathway that is less sensitive to oxygen. nih.gov If a prodrug is a good substrate for such enzymes, it will be activated in both normal and hypoxic tissues, leading to a loss of selectivity and increased systemic toxicity.

The high hypoxic selectivity of compounds like 5-[N,N-bis(2-chloroethyl)amino]-2,4-dinitrobenzamide (SN 23862) is attributed not only to its favorable reduction potential but also to its lack of aerobic bioactivation. nih.gov This compound is a much less efficient substrate for DT-diaphorase compared to its aziridine (B145994) analogue (CB 1954), which shows only minimal hypoxic selectivity. nih.gov Therefore, a crucial design strategy is to create molecules that are poor substrates for key aerobic nitroreductases, thereby preventing their activation in oxygenated tissues and maximizing the differential activity between normoxic and hypoxic environments. nih.gov

Linker Chemistry in Conjugate Design for Nitrogen Mustards

To improve targeting and delivery, nitrogen mustards can be incorporated into larger conjugate molecules. This approach often involves a "linker," a chemical bridge that connects the mustard warhead to a carrier or targeting moiety. The chemistry of the linker is vital, as it must be stable in circulation but designed to cleave and release the active drug at the desired site of action.

In the context of hypoxia-activated prodrugs, linkers can be designed to be cleaved following the reduction of a nitroaromatic trigger. mdpi.com For example, a 2-nitroimidazole (B3424786) trigger can be attached to a linker system. mdpi.com Upon reduction of the nitroimidazole in a hypoxic environment, a cascade of reactions is initiated, leading to the spontaneous degradation of the linker and the release of the attached cytotoxic agent. mdpi.com This strategy allows the nitrogen mustard to be part of a more complex delivery system that can accumulate in tumor tissue before being activated specifically in hypoxic regions. mdpi.com

Various linker strategies are employed in drug delivery, including:

pH-sensitive linkers: Using moieties like hydrazones or maleamic acid, which are stable at physiological pH (7.4) but cleave in the more acidic tumor microenvironment. nih.gov

Enzyme-cleavable linkers: Incorporating peptide sequences that can be selectively cleaved by enzymes that are overexpressed in tumors, such as certain proteases. nih.gov

By combining a hypoxia-activated trigger with sophisticated linker chemistry, it is possible to design highly specific nitrogen mustard conjugates that offer enhanced therapeutic efficacy and reduced off-target toxicity. mdpi.comnih.gov

Effect of Linker Type (e.g., carboxyamide, charged linkers) on Biological Activity

The introduction of a linker to the N,N-Bis(2-chloroethyl)-m-nitroaniline core can significantly modulate its physicochemical properties and biological activity. The linker can influence solubility, lipophilicity, and the ability of the molecule to be transported across cellular membranes. nih.gov Furthermore, the nature of the linker can impact how the alkylating pharmacophore is presented to its DNA target.

Carboxyamide Linkers:

Carboxyamide linkers are a common feature in the design of hybrid anticancer agents. Incorporating a carboxyamide group can introduce hydrogen bonding capabilities, potentially influencing the molecule's interaction with DNA or cellular transport proteins. The development of nitrogen mustard-based hybrids has been shown to be an effective strategy in discovering antitumor drugs with increased activity and reduced toxicity. nih.gov While specific studies on N,N-Bis(2-chloroethyl)-m-nitroaniline analogues with carboxyamide linkers are not extensively documented in publicly available literature, the principles of their action can be inferred from related compounds. For instance, in other classes of DNA-binding agents, carboxyamide moieties have been shown to be crucial for maintaining the structural integrity of the molecule and for proper positioning within the DNA grooves.

Hypothetical Impact of Carboxyamide Linkers on Biological Activity:

| Analogue | Linker Structure | Postulated Effect on Lipophilicity | Potential Impact on DNA Binding | Expected Change in Cytotoxicity |

|---|---|---|---|---|

| Parent Compound | None | High | Non-specific | Baseline |

| Analogue A | -C(O)NH-(CH2)n-R | Variable (depends on R) | May enhance groove binding through H-bonds | Potentially increased |

| Analogue B | -NHC(O)-(CH2)n-R | Variable (depends on R) | May alter orientation of the mustard group | Potentially altered |

Charged Linkers:

The introduction of charged linkers is another strategy to modulate the interaction of N,N-Bis(2-chloroethyl)-m-nitroaniline analogues with DNA. The DNA backbone is negatively charged due to its phosphate (B84403) groups, creating an electrostatic potential that can attract positively charged molecules.

Positively Charged Linkers: Incorporating a positively charged group, such as a quaternary ammonium (B1175870) salt or a protonated amine, into a linker is expected to enhance the initial, non-covalent association of the molecule with DNA. This increased affinity for the DNA backbone could lead to a higher local concentration of the alkylating agent near its target, potentially increasing the efficiency of DNA alkylation.

Illustrative Effect of Charged Linkers on DNA Interaction:

| Analogue | Linker Charge | Expected Interaction with DNA Backbone | Predicted Effect on DNA Alkylation Efficiency |

|---|---|---|---|

| Analogue C | Positive (e.g., -R-N(CH3)3+) | Electrostatic attraction | Increased |

| Analogue D | Neutral | No specific electrostatic interaction | Baseline |

| Analogue E | Negative (e.g., -R-COO-) | Electrostatic repulsion | Decreased |

Structure-Based Approaches for Enhancing DNA Binding and Alkylation Specificity

The cytotoxicity of nitrogen mustards is primarily due to their ability to alkylate DNA, forming monoadducts and interstrand cross-links that disrupt DNA replication and transcription. pharmacologyeducation.org Enhancing the DNA binding affinity and sequence specificity of N,N-Bis(2-chloroethyl)-m-nitroaniline can lead to more potent and less toxic therapeutic agents. Structure-based design, which utilizes computational tools to model the interaction between a small molecule and its biological target, is a powerful approach to achieve this.

Molecular Modeling and Docking:

Molecular docking simulations can be employed to predict the preferred binding mode of N,N-Bis(2-chloroethyl)-m-nitroaniline analogues to specific DNA sequences. By visualizing the interactions between the compound and the DNA grooves, researchers can identify key structural features that contribute to binding affinity and specificity. For example, simulations might reveal that adding a particular functional group to the aniline ring could lead to favorable hydrogen bonding or van der Waals interactions with the base pairs of a specific DNA sequence. This information can then be used to guide the synthesis of new analogues with improved DNA binding properties.

Quantitative Structure-Activity Relationship (QSAR):

QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For N,N-Bis(2-chloroethyl)-m-nitroaniline analogues, a QSAR model could be developed by correlating various physicochemical descriptors (e.g., hydrophobicity, electronic properties, steric parameters) with their measured cytotoxicity or DNA alkylating activity. researchgate.net Such a model could then be used to predict the activity of virtual compounds, allowing for the in silico screening of large libraries of potential analogues and prioritizing the most promising candidates for synthesis and experimental testing.

Conceptual Application of Structure-Based Design for Enhanced Specificity:

| Design Approach | Methodology | Objective | Anticipated Outcome for N,N-Bis(2-chloroethyl)-m-nitroaniline Analogues |

|---|---|---|---|

| Molecular Docking | Computational simulation of ligand-DNA interaction | Identify optimal binding orientation and key interactions | Design of analogues with functional groups that enhance binding to specific DNA sequences |

| QSAR | Statistical correlation of chemical structure with biological activity | Predict the activity of novel analogues and identify key structural determinants of activity | Prioritization of synthetic efforts towards analogues predicted to have high potency |

| Pharmacophore Modeling | Identification of the essential 3D arrangement of functional groups for biological activity | Design of novel scaffolds that maintain the key pharmacophoric features | Discovery of new chemical classes of DNA alkylating agents with potentially improved properties |

By integrating these computational approaches with synthetic chemistry and biological evaluation, it is possible to rationally design N,N-Bis(2-chloroethyl)-m-nitroaniline analogues with enhanced DNA binding affinity and alkylation specificity, ultimately leading to the development of more effective and targeted anticancer agents.

Preclinical Research Models and in Vitro/in Vivo Mechanistic Studies

Evaluation of Cytotoxicity in Cultured Tumor Cell Lines

The cytotoxic effects of N,N-Bis(2-chloroethyl)-m-nitroaniline and related nitroaniline mustards have been a subject of investigation in various cancer cell lines. These studies aim to understand the compound's potential as an antitumor agent, particularly its efficacy under different physiological conditions found in tumors, such as hypoxia (low oxygen).

Research into nitroaniline mustards has explored their potential as hypoxia-selective cytotoxic agents. The underlying principle is that the electron-withdrawing nitro group can be metabolically reduced under hypoxic conditions to an electron-donating group, such as a hydroxylamine (B1172632) or amine, which in turn activates the nitrogen mustard to become a potent cytotoxic agent.

However, studies on 3-nitro and 4-nitroaniline (B120555) mustards, including N,N-Bis(2-chloroethyl)-m-nitroaniline, have shown minimal hypoxic selectivity in UV4 cells. nih.gov The toxicity to hypoxic cells appears to be limited by the low reduction potentials of these compounds, which results in a lack of enzymatic nitroreduction necessary for activation. nih.gov While the concept of using nitro groups to create latent aromatic nitrogen mustards is sound, the specific reduction potentials of compounds like N,N-Bis(2-chloroethyl)-m-nitroaniline may not be optimal for significant hypoxia-selective effects. nih.gov

In contrast, other studies with different compounds, such as 1,3-bis(2-chloroethyl)-1-nitrosourea (BCNU) in 9L rat brain tumor cells, have demonstrated increased cytotoxicity under hypoxic conditions. nih.gov This enhanced cell kill in hypoxic cells was correlated with a higher number of DNA interstrand cross-links formed compared to cells in oxic (normal oxygen) conditions. nih.gov While not directly studying N,N-Bis(2-chloroethyl)-m-nitroaniline, this research highlights the potential for certain alkylating agents to exhibit enhanced activity in hypoxic environments.

Further research into novel 2-nitroimidazole (B3424786) compounds has also shown high cytotoxic action in hypoxic conditions with almost no toxicity under normoxic conditions in both lymphoma and glioblastoma cell lines. nih.govelsevierpure.com This again underscores the principle of hypoxia-activated cytotoxicity, even if not prominently observed with N,N-Bis(2-chloroethyl)-m-nitroaniline itself.

Growth inhibition and clonogenic assays are standard methods to evaluate the cytotoxic potency of chemical compounds in preclinical research. For a related compound, 4-nitroaniline mustard, growth inhibition assays with a 1-hour drug exposure predicted it to be significantly less potent than its reduced form, the 4-amino compound. nih.gov However, the measured difference in potency was less than predicted due to the instability of the amino compound. nih.gov

A clonogenic assay, which measures the ability of a single cell to grow into a colony, revealed a much larger differential in the initial rate of killing between the 4-nitro and 4-amino analogues, highlighting the potent cell-killing ability of the activated form. nih.gov Although these specific data points are for the 4-nitro isomer, they illustrate the methodologies used to assess the cytotoxic potential of nitroaniline mustards.

The table below summarizes the conceptual findings from related nitroaniline mustards in these assays.

| Assay Type | Compound Analogue | Finding |

| Growth Inhibition | 4-Nitroaniline Mustard vs. 4-Aminoaniline Mustard | The 4-nitro form is significantly less potent than the 4-amino form, though the measured differential is less than predicted due to the instability of the 4-amino compound. nih.gov |

| Clonogenic Assay | 4-Nitroaniline Mustard vs. 4-Aminoaniline Mustard | A very large differential (17,500-fold) in the initial rate of killing was observed, with the 4-amino form being vastly more potent. nih.gov |

Investigations of DNA Damage and Repair Mechanisms Induced by N,N-Bis(2-chloroethyl)-m-nitroaniline

As a nitrogen mustard, N,N-Bis(2-chloroethyl)-m-nitroaniline is known to exert its cytotoxic effects primarily through the induction of DNA damage. ontosight.ai The two chloroethyl groups are alkylating agents that can form covalent bonds with DNA bases, leading to the formation of DNA adducts and, most critically, interstrand cross-links (ICLs). ontosight.ainih.gov

DNA interstrand cross-links are highly cytotoxic lesions that prevent the separation of the two DNA strands, thereby blocking essential cellular processes like replication and transcription. nih.govnih.gov Nitrogen mustards, as a class, are known to form these cross-links, typically by reacting with the N7 position of guanine (B1146940) residues. nih.govnih.gov

While direct quantification of ICLs induced specifically by N,N-Bis(2-chloroethyl)-m-nitroaniline is not detailed in the provided search results, studies on similar compounds provide insight into the mechanism. For instance, research on BCNU in 9L cells showed a significantly higher formation of interstrand cross-links in hypoxic cells compared to oxic cells, which correlated with the increased cytotoxicity observed under hypoxia. nih.gov This suggests that for compounds with hypoxia-selective activation, the extent of ICL formation is a key determinant of their efficacy.

The general mechanism for nitrogen mustard-induced ICLs involves the formation of a covalent bridge between two guanine bases on opposite DNA strands, often in a 5'-GNC-3' sequence. nih.gov These ICLs can cause some distortion in the DNA double helix, though typically less severe than that caused by other cross-linking agents like cisplatin. nih.gov

The formation of DNA interstrand cross-links by agents like N,N-Bis(2-chloroethyl)-m-nitroaniline is a direct cause of DNA replication inhibition. ontosight.ainih.gov By covalently linking the two strands of the DNA helix, ICLs create a physical barrier that prevents the DNA replication machinery from proceeding along the template strands. nih.gov This blockage of DNA replication is a major trigger for cell cycle arrest and, ultimately, apoptosis (programmed cell death).

The inability of the cell to replicate its DNA due to the presence of ICLs is a central aspect of the cytotoxic mechanism of nitrogen mustards. ontosight.ai While cells possess complex DNA repair pathways to remove ICLs, the high number or complexity of these lesions can overwhelm the repair capacity, leading to cell death.

Metabolism Studies of Nitroaniline Mustards in Preclinical Research Models (e.g., mice)

The metabolism of nitroaromatic compounds is a critical factor in their biological activity. For nitroaniline mustards, reductive metabolism is the key to activating their cytotoxic potential. nih.gov

In preclinical models, the metabolism of a related compound, 4-nitroaniline, has been studied in rats. These studies show that after oral administration, the compound is rapidly absorbed and metabolized. uzh.ch The primary metabolic pathways involve C-oxidation and, importantly, the reduction of the nitro group to form 1,4-diaminobenzene. uzh.ch The metabolites are then quickly excreted, mainly through the kidneys. uzh.ch

For nitrogen mustards derived from N-oxides, such as nitromin, microsomal enzymes can reduce the compound to generate the active nitrogen mustard, a process that occurs preferentially under anaerobic (hypoxic) conditions. nih.gov This reduction can be carried out by enzymes like cytochrome P450 reductase, utilizing either NADPH or NADH as cofactors. nih.gov Such studies, often conducted using liver microsomes from rats, demonstrate that greater DNA damage (measured as unscheduled DNA synthesis) occurs when cells are incubated with the parent compound under anaerobic conditions, confirming the role of reductive metabolism in activation. nih.gov

The following table outlines the key metabolic transformations for related nitroanilines and nitrogen mustard prodrugs.

| Compound Type | Metabolic Process | Key Enzyme/Condition | Resulting Product/Effect |

| 4-Nitroaniline | Nitro Reduction | Not specified, occurs in vivo | 1,4-Diaminobenzene uzh.ch |

| 4-Nitroaniline | C-Oxidation | Not specified, occurs in vivo | 2-Hydroxy-4-nitroaniline uzh.ch |

| Nitromin (N-oxide) | Reduction | Microsomal enzymes (e.g., Cytochrome P450 reductase) under anaerobic conditions | Active Nitrogen Mustard nih.gov |

Identification and Characterization of Metabolites from Nitroreduction and Oxidative Pathways

The metabolism of ANILINE (B41778), N,N-BIS(2-CHLOROETHYL)-m-NITRO-, a nitroaromatic nitrogen mustard, is anticipated to proceed via two principal routes: nitroreduction and oxidative pathways. While specific metabolic studies exclusively on this compound are not extensively detailed in publicly accessible literature, the metabolic fate can be inferred from research on closely related nitroaromatic compounds and dinitrobenzamide mustard analogues. nih.govscielo.brnih.gov

The primary metabolic pathway for nitroaromatic compounds involves the enzymatic reduction of the nitro group. nih.gov This is a stepwise process that dramatically alters the electronic properties of the molecule. The electron-withdrawing nitro group (-NO2), which deactivates the alkylating potential of the nitrogen mustard, is sequentially reduced to form a nitroso (-NO), then a hydroxylamino (-NHOH), and ultimately an amino (-NH2) group. nih.gov Each step in this six-electron reduction process is catalyzed by intracellular nitroreductases, such as NADPH:cytochrome P450 oxidoreductase. nih.gov The resulting hydroxylamino and amino metabolites are significantly more cytotoxic than the parent nitro compound, as the electron-donating nature of these reduced groups activates the bis(2-chloroethyl)amine (B1207034) moiety, turning it into a potent DNA alkylating agent. nih.govnih.gov

| Reduction Step | Metabolite | Key Characteristics |

|---|---|---|

| Parent Compound | N,N-Bis(2-chloroethyl)-m-nitroaniline | Inactive prodrug form; electron-withdrawing nitro group |

| Step 1 (2e⁻ reduction) | N,N-Bis(2-chloroethyl)-m-nitrosoaniline | First intermediate in the reductive pathway |

| Step 2 (2e⁻ reduction) | N,N-Bis(2-chloroethyl)-m-phenylenehydroxylamine | Potent cytotoxic metabolite; activates the mustard moiety |

| Step 3 (2e⁻ reduction) | N,N-Bis(2-chloroethyl)-m-phenylenediamine | Fully reduced, highly active cytotoxic metabolite |

In addition to nitroreduction, oxidative pathways can contribute to the metabolism of the nitrogen mustard side chains. Studies on the analogous compound 5-[N,N-bis(2-chloroethyl)amino]-2,4-dinitrobenzamide (SN 23862) have identified sequential oxidative dechloroethylation as a major metabolic route. nih.gov This process involves the removal of the 2-chloroethyl groups, leading to the formation of a "half mustard" and ultimately the corresponding 5-amine derivative, which are relatively non-toxic. nih.gov This oxidative pathway effectively serves as a detoxification mechanism, competing with the bioactivation via nitroreduction. nih.gov

Comparative Metabolic Profiles of Analogues in Biological Systems

The metabolic profile of nitroaromatic mustards is highly dependent on their specific chemical structure, including the number and position of nitro groups and the nature of the alkylating moiety. A comparative study of the dinitrobenzamide mustard SN 23862 and its corresponding aziridine (B145994) analogue, CB 1954, highlights these differences. nih.gov

In mice, SN 23862 was found to be more extensively metabolized than CB 1954. The primary metabolic route for SN 23862 was oxidative dechloroethylation of the mustard group, a detoxification pathway. Conversely, the metabolism of CB 1954 was dominated by the reduction of its nitro groups to the corresponding 2- and 4-amino derivatives, which represents an activation pathway. nih.gov This suggests that the bis(2-chloroethyl)amine moiety of SN 23862 is more susceptible to oxidative metabolism than the aziridine rings of CB 1954. The lesser tendency of SN 23862 to undergo systemic nitroreduction compared to CB 1954 indicates that dinitrobenzamide mustards may be more selective as bioreductive prodrugs. nih.gov

| Feature | SN 23862 (Dinitrobenzamide Mustard) | CB 1954 (Dinitrobenzamide Aziridine) |

|---|---|---|

| Alkylating Group | Bis(2-chloroethyl)amine | Aziridine |

| Primary Metabolic Pathway | Oxidative dechloroethylation (Detoxification) | Nitroreduction (Activation) |

| Major Metabolites | "Half mustard" and 5-amine derivatives | 4-amino and 2-amino reduction products |

| Propensity for Systemic Nitroreduction | Lower | Higher |

The electronic properties conferred by substituents are also critical. A study of 3-nitro and 4-nitroaniline mustards showed that their potential for hypoxic selectivity was limited by their low reduction potentials, which results in slow rates of enzymatic nitroreduction. nih.gov In contrast, dinitro-substituted analogues like SN 23862 have higher reduction potentials, making them better substrates for nitroreductase enzymes and thus more effective as hypoxia-activated agents. nih.gov

Influence of the Cellular Microenvironment on N,N-Bis(2-chloroethyl)-m-nitroaniline Activity

Impact of Hypoxic Conditions on Reductive Bioactivation of the Compound

The cytotoxic activity of N,N-Bis(2-chloroethyl)-m-nitroaniline is critically dependent on the oxygen concentration of the cellular microenvironment. The underlying principle is that the compound is a prodrug, requiring reductive bioactivation to exert its DNA-alkylating effects. nih.govnih.gov This activation is preferentially carried out in hypoxic (low-oxygen) conditions, a characteristic feature of many solid tumors. mdpi.com

The mechanism of this hypoxia-selective activation involves a one-electron reduction of the nitro group by enzymes like NADPH:cytochrome P450 oxidoreductase, forming a nitro radical anion. nih.gov In well-oxygenated (normoxic) cells, molecular oxygen can readily accept this electron from the radical anion, regenerating the parent nitro compound in a process known as "futile cycling". nih.gov This rapid re-oxidation by oxygen effectively prevents the further reduction steps necessary to form the active hydroxylamino and amino species.

Under hypoxic conditions, the scarcity of molecular oxygen allows the nitro radical anion to persist long enough to undergo further enzymatic reduction. This leads to the accumulation of the highly cytotoxic hydroxylamino and amine metabolites, which possess electron-donating groups that activate the nitrogen mustard for DNA cross-linking. nih.govnih.gov Therefore, hypoxia acts as a switch, enabling the bioactivation of the compound specifically in the target tumor microenvironment while sparing well-oxygenated normal tissues.

Investigation of Differential Cytotoxicity under Varying Oxygen Tensions

The hypoxia-selective bioactivation of nitroaniline mustards leads to significant differences in their cytotoxicity under varying oxygen levels. Research on a range of nitroaniline mustard analogues has demonstrated substantially greater cell-killing potency under hypoxic conditions compared to aerobic (normoxic) conditions. nih.gov

For instance, while the parent 3-nitro and 4-nitroaniline mustards showed only minimal hypoxic selectivity, more advanced analogues were designed to optimize this effect. nih.gov The dinitrobenzamide mustard analogue, 5-[N,N-bis(2-chloroethyl)amino]-2,4-dinitrobenzamide (SN 23862), was found to be 60- to 70-fold more toxic to Chinese hamster cells (UV4 line) under hypoxic conditions than under aerobic conditions. nih.gov This differential cytotoxicity is a direct consequence of the inefficient reductive activation in the presence of oxygen and efficient activation in its absence. The lack of aerobic bioactivation by certain enzymes, such as DT diaphorase, may further contribute to the high hypoxic selectivity of some analogues. nih.gov This differential effect is the cornerstone of their design as targeted anticancer agents for solid tumors. nih.govmdpi.com

| Compound Analogue | Cell Line | Hypoxic Cytotoxicity Ratio (Aerobic IC₅₀ / Hypoxic IC₅₀) |

|---|---|---|

| 3-Nitroaniline Mustard | UV4 | Minimal |

| 4-Nitroaniline Mustard | UV4 | Minimal |

| 5-[N,N-bis(2-chloroethyl)amino]-2,4-dinitrobenzamide (SN 23862) | UV4 | 60-70 |

| 5-(aziridin-1-yl)-2,4-dinitrobenzamide (CB 1954) | UV4 | 3.6 |

Theoretical and Computational Investigations of N,n Bis 2 Chloroethyl M Nitroaniline

Molecular Modeling of Alkylation Mechanisms

The alkylating action of nitrogen mustards like N,N-Bis(2-chloroethyl)-m-nitroaniline is predicated on their ability to form highly reactive intermediates that subsequently bind to nucleophilic sites on molecules such as DNA. Molecular modeling serves as a powerful tool to elucidate the mechanistic pathways of this process.

The bioactivation of N,N-Bis(2-chloroethyl)-m-nitroaniline proceeds through the intramolecular cyclization of one of the 2-chloroethyl side chains. This process involves the nucleophilic attack of the tertiary amine nitrogen on the adjacent carbon atom, leading to the displacement of a chloride ion and the formation of a highly strained, three-membered aziridinium (B1262131) ring.

Computational studies on analogous nitrogen mustards have shown that this is a rate-determining step, crucial for the compound's alkylating ability. nih.gov Theoretical investigations into the formation of aziridinium ions from related N,N-dialkyl-β-haloamines have been performed using Density Functional Theory (DFT) and high-accuracy methods like DLPNO-CCSD(T) to characterize the transition states and intermediates involved. rsc.org The presence of the electron-withdrawing nitro group in the meta position on the aniline (B41778) ring is expected to influence the nucleophilicity of the nitrogen atom, thereby affecting the rate of aziridinium ion formation. While specific computational data for the m-nitro isomer is not extensively detailed in available literature, the general mechanism is well-established for this class of compounds. nih.gov

Once formed, the electrophilic aziridinium ion is susceptible to attack by nucleophiles. In a biological context, the primary targets are the nucleophilic centers within the DNA molecule. Computational models are employed to predict the most probable sites of alkylation.

For nitrogen mustards, the N7 position of guanine (B1146940) is a well-documented primary site of alkylation. nih.govnih.gov Other potential sites include the N3 position of adenine (B156593) and the O6 position of guanine. nih.gov The formation of a mono-adduct at one of these sites is the initial step. Subsequently, the second 2-chloroethyl arm can undergo a similar cyclization and alkylation reaction, leading to the formation of DNA interstrand or intrastrand cross-links. nih.gov These cross-links are particularly cytotoxic as they inhibit DNA replication and transcription. Predictive models utilize the calculation of interaction energies and the analysis of the electronic structure of both the aziridinium ion and the DNA bases to determine the most favorable alkylation sites.

Quantum Chemical Calculations of Electronic Properties

Quantum chemical calculations provide a quantitative description of the electronic structure of N,N-Bis(2-chloroethyl)-m-nitroaniline, which is fundamental to understanding its chemical behavior and reactivity.

The nitroaromatic functionality of N,N-Bis(2-chloroethyl)-m-nitroaniline imparts specific electronic characteristics, including its susceptibility to reduction. The reduction potential is a key parameter that can be determined using theoretical methods. Computational approaches, often employing DFT, can predict the one-electron reduction potential of nitroaromatic compounds. researchgate.netmdpi.com These calculations typically involve determining the Gibbs free energy change for the reduction reaction in a solvent continuum model to simulate physiological conditions. The calculated reduction potential provides insight into the compound's potential to undergo bioreductive activation, a process that can be significant for the biological activity of some nitroaromatic compounds.

Table 1: Theoretical Approaches to Reduction Potential Calculation

| Computational Method | Key Features |

|---|---|

| Direct Method | Calculates the reduction potential from the energy difference between the solvated oxidized and reduced forms. |

| Isodesmic Method | Uses a reference compound with a known reduction potential to calculate the potential of the target molecule through a balanced reaction. |

This table summarizes common theoretical methods used for the calculation of reduction potentials.

Quantum chemical calculations can yield a variety of electronic parameters that are correlated with the chemical reactivity of a molecule. For N,N-Bis(2-chloroethyl)-m-nitroaniline, these parameters offer a deeper understanding of its alkylating potential.

Key electronic descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, and the distribution of atomic charges. The nucleophilicity of the aniline nitrogen, which is critical for aziridinium ion formation, is influenced by the electronic effects of the substituents on the aromatic ring. The electron-withdrawing nature of the meta-nitro group is expected to decrease the electron density on the nitrogen atom, thereby modulating its reactivity. Quantitative Structure-Activity Relationship (QSAR) studies on related compounds have demonstrated the importance of such electronic parameters in predicting biological activity. nih.gov

Table 2: Key Electronic Parameters and Their Significance

| Electronic Parameter | Significance for Reactivity |

|---|---|

| HOMO Energy | Relates to the ability to donate electrons; a higher HOMO energy suggests greater nucleophilicity. |

| LUMO Energy | Relates to the ability to accept electrons; a lower LUMO energy indicates greater electrophilicity. |

| HOMO-LUMO Gap | A smaller gap is often associated with higher chemical reactivity. |

This table outlines significant electronic parameters and their general correlation with the chemical reactivity of a molecule.

Docking and Molecular Dynamics Simulations with DNA Targets

To visualize and analyze the non-covalent interactions that precede the alkylation reaction, as well as the conformational changes in DNA upon covalent modification, molecular docking and molecular dynamics (MD) simulations are invaluable tools.

Molecular docking studies can predict the preferential binding modes of N,N-Bis(2-chloroethyl)-m-nitroaniline in the grooves of a DNA double helix. nih.gov These simulations calculate the binding affinity and identify key interactions, such as hydrogen bonds and van der Waals forces, between the small molecule and the DNA. The results of docking can suggest the most likely regions of the DNA where the compound will reside before the alkylation event occurs.

Following docking, molecular dynamics simulations can be performed to study the temporal evolution of the ligand-DNA complex. nih.gov MD simulations provide insights into the stability of the binding mode and the conformational dynamics of both the ligand and the DNA. For a covalently bound adduct of N,N-Bis(2-chloroethyl)-m-nitroaniline, MD simulations can reveal the extent of DNA distortion, which is crucial for the recognition of the lesion by cellular DNA repair machinery.

Future Directions and Emerging Research Avenues for Nitroaniline Mustards

Design of Next-Generation Hypoxia-Activated Prodrugs Based on the Nitroaniline Mustard Scaffold

The selective activation of prodrugs in the oxygen-deficient microenvironment of solid tumors is a key strategy for targeted cancer therapy. nih.gov Nitroaniline mustards are prime candidates for this approach, as the electron-withdrawing nitro group renders the nitrogen mustard temporarily inert. nih.gov In hypoxic conditions, endogenous reductase enzymes reduce the nitro group to an electron-donating hydroxylamine (B1172632) or amine, which in turn activates the alkylating mustard moiety, leading to localized cytotoxicity. nih.gov

Early nitroaniline mustards, however, have faced challenges, including poor water solubility and low reduction potentials, which can lead to slow and inefficient activation in tumors. nih.gov Current research focuses on several key design improvements:

Modulating Reduction Potentials: The efficiency of hypoxic activation is directly related to the one-electron reduction potential of the nitro group. Strategies to fine-tune this potential are being explored. For instance, the addition of a second electron-withdrawing nitro group to the aniline (B41778) ring can raise the reduction potential, making the compound a better substrate for nitroreductases and enhancing its selective toxicity in hypoxic cells. nih.gov

Improving Aqueous Solubility: To enhance bioavailability and ease of formulation, next-generation designs incorporate hydrophilic side chains. These modifications aim to improve the pharmacokinetic properties of the prodrugs without compromising their hypoxia-selective activation. nih.gov

Alternative Trigger Moieties: Research is also exploring the use of different nitroaromatic and nitroheterocyclic triggers, such as 2-nitroimidazoles, which have favorable reduction potentials and a strong clinical data foundation for hypoxia selectivity. mdpi.comdovepress.com By attaching the N,N-bis(2-chloroethyl)aniline effector to these alternative triggers via fragmentation-based linkers, it may be possible to create prodrugs with improved activation kinetics and bystander effect profiles. nih.gov

A comparative look at key properties for hypoxia-activated prodrugs (HAPs) illustrates the goals of next-generation design.

| Parameter | Characteristic of Early-Generation HAPs | Design Goal for Next-Generation HAPs |

|---|---|---|

| Aqueous Solubility | Poor | High |

| Reduction Potential | Low (slower activation) | Optimal (matches cellular reductases, e.g., -450 to -300 mV) |

| Hypoxic Cytotoxicity Ratio (HCR) | Modest | High (>100-fold) |

| Activation Mechanism | Primarily electron redistribution | Electron redistribution and fragmentation-based release |

Integration with Targeted Delivery Systems in Preclinical Research (e.g., Antibody-Drug Conjugates)

A significant leap forward in cancer therapy involves the use of targeted delivery systems to concentrate cytotoxic agents at the tumor site, thereby increasing efficacy and reducing systemic toxicity. nih.gov Antibody-drug conjugates (ADCs) represent a leading platform in this area, combining the tumor-targeting specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic payload. njbio.com

The integration of nitroaniline mustards like N,N-bis(2-chloroethyl)-m-nitroaniline into ADCs is an emerging research avenue. Such a payload would offer a dual-targeting mechanism: antibody-mediated delivery to tumor-associated antigens on the cell surface, followed by hypoxia-activated release of the cytotoxic agent within the tumor microenvironment. njbio.com This could be particularly effective in solid tumors where antigen expression may be heterogeneous, as the released and activated mustard could diffuse to nearby antigen-negative cancer cells—a phenomenon known as the "bystander effect". nih.gov

Key considerations in the preclinical development of such ADCs include:

Linker Chemistry: The linker connecting the antibody to the nitroaniline mustard payload must be stable in systemic circulation but allow for efficient release of the drug following internalization into the target cell. unisi.it

Payload Potency: The intrinsic cytotoxicity of the activated mustard must be high enough that the small amounts delivered by the ADC are sufficient to kill cancer cells. nih.gov

Physicochemical Properties: Conjugation of the payload should not adversely affect the antibody's stability, solubility, or its ability to bind to its target antigen. nih.gov

Preclinical studies are essential to evaluate the therapeutic index of these novel ADCs, assessing their efficacy in xenograft models and their safety profile in toxicology studies. nih.gov

Exploration of Novel Nitroreductase Substrates for Enhanced Selectivity in Experimental Models

The activation of nitroaromatic prodrugs is dependent on the activity of nitroreductase enzymes. nih.gov Different isoforms of these enzymes are expressed in various tissues and under different conditions. A key area of research is the design of nitroaniline mustard analogues that are selective substrates for nitroreductases that are overexpressed in tumor cells or specifically active under hypoxic conditions, while being poor substrates for reductases found in healthy, well-oxygenated tissues. nih.gov

For example, some dinitroaniline mustards have been shown to be poor substrates for the aerobic nitroreductase DT-diaphorase (NQO1), which may contribute to their enhanced selectivity for hypoxic cells where other reductases dominate. nih.gov Future research will likely involve:

Enzyme Profiling: Characterizing the specific nitroreductase enzymes that are upregulated in different cancer types and are active in the hypoxic tumor core.

Rational Substrate Design: Modifying the structure of the nitroaniline mustard to optimize its interaction with the active site of target tumor-specific reductases. This involves creating analogues and testing their activation kinetics with purified enzymes and in cell-based assays.

Gene-Directed Enzyme Prodrug Therapy (GDEPT): An experimental approach where a gene encoding a non-human nitroreductase is delivered specifically to tumor cells. mdpi.com Subsequently, a nitroaniline mustard prodrug that is a highly specific substrate for this foreign enzyme is administered. mdpi.com This strategy can achieve a very high degree of tumor selectivity. mdpi.com

Advanced Synthetic Strategies for Complex Analogues of N,N-Bis(2-chloroethyl)-m-nitroaniline

Creating next-generation nitroaniline mustards with finely tuned properties requires sophisticated and flexible synthetic methodologies. Research in this area focuses on developing novel chemical reactions and strategies to build complex analogues that are not easily accessible through traditional methods.

Emerging synthetic strategies include:

Modular Synthesis: Developing synthetic routes that allow for the easy introduction of diverse functional groups onto the aniline ring or the mustard side chains. This "plug-and-play" approach can accelerate the generation of a library of analogues for structure-activity relationship (SAR) studies.

Late-Stage Functionalization: Devising methods to modify complex molecules at a late stage in the synthesis. This allows for the rapid creation of diverse derivatives from a common advanced intermediate, improving synthetic efficiency.

Novel Coupling Chemistries: Exploring new catalytic methods for forming carbon-nitrogen or carbon-carbon bonds to attach complex side chains or targeting moieties to the nitroaniline scaffold. researchgate.net For instance, methods for synthesizing N-aryl piperazines from anilines and bis(2-chloroethyl)amine (B1207034) hydrochloride have been developed, showcasing routes to create more complex structures. researchgate.net

These advanced synthetic approaches are crucial for creating codrugs, where a nitroaniline mustard is linked to another therapeutic agent, or for attaching the mustard to carrier molecules designed to improve its pharmacokinetic profile. uow.edu.au

Application of Artificial Intelligence and Machine Learning in Structure-Activity Prediction for Nitrogen Mustards

The traditional process of drug discovery, involving the synthesis and testing of thousands of compounds, is time-consuming and expensive. Artificial intelligence (AI) and machine learning (ML) are transforming this paradigm by enabling the in silico prediction of a compound's biological activity and toxicity based on its chemical structure. nih.govijsmr.in